molecular formula C32H46O11 B13426528 methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

Cat. No.: B13426528
M. Wt: 606.7 g/mol
InChI Key: AMYSMHDMEUWMDZ-UNKAKALLSA-N
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Description

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate is a complex organic compound It is characterized by its intricate structure, which includes multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate typically involves multiple steps. These steps include the protection of hydroxyl groups, selective acetylation, and the formation of glycosidic bonds. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate
  • (2S,3R,4S,5S,6R)-2-乙氧基-6-羟甲基-四氢化吡喃-3,4,5-三醇
  • (2S,3S,4S,5R,6R)-6-{[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxy)tetrahydro-2H-pyran-4-yl]oxy}-3,4,5-trihydroxytetrahydro-2H-pyran-2-carbonsäure

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups

Properties

Molecular Formula

C32H46O11

Molecular Weight

606.7 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C32H46O11/c1-16(33)39-25-26(40-17(2)34)28(41-18(3)35)30(43-27(25)29(37)38-6)42-20-11-13-31(4)19(15-20)7-8-21-22-9-10-24(36)32(22,5)14-12-23(21)31/h19-23,25-28,30H,7-15H2,1-6H3/t19-,20-,21-,22-,23-,25-,26-,27-,28+,30+,31-,32-/m0/s1

InChI Key

AMYSMHDMEUWMDZ-UNKAKALLSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CCC5=O)C)C)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3(C(C2)CCC4C3CCC5(C4CCC5=O)C)C)C(=O)OC)OC(=O)C

Origin of Product

United States

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